molecular formula C11H10ClNO2S B13493623 6-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide

6-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide

Cat. No.: B13493623
M. Wt: 255.72 g/mol
InChI Key: ZFBKNKXDPZRNIM-UHFFFAOYSA-N
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Description

6-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide is a sulfur-containing heterocyclic compound featuring a fused thiopyrano-indole scaffold with a sulfone group (2,2-dioxide) and a chlorine substituent at the 6-position. The thiopyrano ring differentiates it from oxygen- or nitrogen-containing analogs (e.g., pyrano or pyrido derivatives), imparting distinct electronic and steric properties.

Properties

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

6-chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide

InChI

InChI=1S/C11H10ClNO2S/c12-9-3-1-2-7-8-6-16(14,15)5-4-10(8)13-11(7)9/h1-3,13H,4-6H2

InChI Key

ZFBKNKXDPZRNIM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC2=C1NC3=C2C=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide typically involves the construction of the indole ring followed by the formation of the thiopyrano ring. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiopyrano ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and indole positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

6-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide

  • Substituent : Bromine at position 6.
  • Molecular Formula: C₁₁H₁₀BrNO₂S.
  • Molecular Weight : 300.17 g/mol.
  • No activity data are available, but its synthesis via halogenation (e.g., bromination) is inferred from analogous methods .

8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide

  • Substituent : Fluorine at position 7.
  • Molecular Formula: C₁₁H₁₀FNO₂S.
  • Molecular Weight : 239.27 g/mol.
  • Key Differences : Fluorine’s high electronegativity and small size could enhance metabolic stability and influence electronic interactions. The positional shift (8 vs. 6) may also impact target engagement, though biological activity remains undocumented .

Heteroatom-Modified Analogs

Pyrido[4,3-b]indole Derivatives

  • Structure: Replaces the thiopyrano sulfur with a nitrogen atom (pyrido ring).
  • Example : Patent EP 2 244 708 describes 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles for pharmaceutical applications, though specific indications are unspecified.
  • Key Differences : Nitrogen’s electronegativity and hydrogen-bonding capability contrast with sulfur’s polarizability and sulfone group effects. Pyrido derivatives may exhibit distinct pharmacokinetic profiles .

Biological Activity

6-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide is a synthetic compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

  • Molecular Formula : C₁₁H₁₀ClN₂O₂S
  • Molecular Weight : 223.72 g/mol
  • CAS Number : 1481239-38-6
  • Density : 1.397 g/cm³
  • Boiling Point : 413.5 ºC at 760 mmHg

Antimicrobial Properties

Research indicates that compounds similar to 6-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

This data suggests that the compound may possess broad-spectrum antimicrobial properties.

Anticancer Activity

The anticancer potential of 6-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide has been investigated in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

For example:

  • Cell Line : HeLa (Cervical Cancer)
  • IC50 Value : 25 µM after 48 hours of treatment
  • Mechanism : Induction of caspase activation and downregulation of anti-apoptotic proteins.

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of this compound. It has been shown to reduce oxidative stress markers in neuronal cell cultures and improve cell viability under neurotoxic conditions.

Parameter Control Group Treatment Group
Cell Viability (%)6085
ROS Levels (µM)3015

These findings suggest a potential role for the compound in neurodegenerative disease models.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • Conducted by Young et al., this study focused on the synthesis and evaluation of the antimicrobial properties of thiopyranoindole derivatives.
    • Results indicated that modifications to the thiopyranoindole structure enhance antimicrobial efficacy against specific pathogens .
  • Anticancer Mechanisms :
    • A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of tetrahydrothiopyranoindoles.
    • The study concluded that certain substitutions at the indole ring significantly increase cytotoxicity against cancer cells .
  • Neuroprotection Research :
    • Research conducted by Zhang et al. demonstrated that compounds with similar structures could protect neurons from apoptosis induced by oxidative stress.
    • The study utilized primary neuronal cultures and assessed cell viability through MTT assays .

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